3-Cyclopropylquinoline-2-carboxylic acid hydrochloride
Overview
Description
3-Cyclopropylquinoline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.7 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted aniline with cyclopropyl ketone in the presence of a catalyst such as hydrochloric acid. The reaction is often carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives .
Scientific Research Applications
3-Cyclopropylquinoline-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride.
2-Phenylquinoline-4-carboxylic acid: Another quinoline derivative with similar structural features.
3-Methylquinoline-2-carboxylic acid: A structurally related compound with a methyl group instead of a cyclopropyl group
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-cyclopropylquinoline-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c15-13(16)12-10(8-5-6-8)7-9-3-1-2-4-11(9)14-12;/h1-4,7-8H,5-6H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDGBOAHWOMHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=CC=CC=C3N=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126177-43-1 | |
Record name | 2-Quinolinecarboxylic acid, 3-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126177-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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